Cas no 837392-62-8 (1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole structure
837392-62-8 structure
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
837392-62-8
C15H20BNO2
257.135804176331
MFCD05663865
68901
16217778

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Properties

Names and Identifiers

    • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
    • 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
    • 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
    • 1-Methylindole-5-boronic acid, pinacol ester
    • 1-Methylindole-5-borate pinacol ester
    • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (ACI)
    • 1-Methylindole-5-boronic acid pinacol ester
    • 4,4,5,5-Tetramethyl-2-(1-methyl-1H-indol-5-yl)-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-(1-methyl-5-indolyl)-1,3,2-dioxaborolane
    • FT-0699039
    • AKOS004114854
    • AB21975
    • SY014930
    • 1-Methyl-5-indolylboronic acid, pinacol ester
    • A849892
    • 837392-62-8
    • N-methylindole-5-boronic acid pinacol ester
    • SCHEMBL484221
    • 1-METHYLINDOLE-5-BORONIC ACID,PINACOL ESTER
    • JQLYKUPEQYNDFF-UHFFFAOYSA-N
    • 1-Methyl-1H-indole-5-boronic acid pinacol ester
    • 1-Methylindole-5-boronic acid pinacol ester, 97%
    • 1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
    • EN300-212562
    • 1-Methyl-5-indoleboronic acid pinacol ester
    • (1-METHYL-1H-INDOL-5-YL)BORONIC ACID PINACOL ESTER
    • J-504961
    • DS-13512
    • BCP32947
    • Z2044774134
    • MFCD05663865
    • AM87226
    • DTXSID80584555
    • CS-W021356
    • 1-Methyl-5-(4 pound not4 pound not5 pound not5-tetramethyl-1 pound not3 pound not2-dioxaborolan-2-yl)-1H-indole
    • DTXCID80535320
    • +Expand
    • MFCD05663865
    • JQLYKUPEQYNDFF-UHFFFAOYSA-N
    • 1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-6-7-13-11(10-12)8-9-17(13)5/h6-10H,1-5H3
    • O1C(C)(C)C(C)(C)OB1C1C=C2C=CN(C2=CC=1)C

Computed Properties

  • 257.15900
  • 0
  • 3
  • 1
  • 257.1587090g/mol
  • 19
  • 342
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 23.4Ų

Experimental Properties

  • 2.47750
  • 23.39000
  • 391.3℃ at 760 mmHg
  • 110-114 °C (lit.)
  • 0.0±0.9 mmHg at 25°C
  • 190.5±20.4 °C
  • No data avaiable
  • 1.1±0.1 g/cm3

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Security Information

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Customs Data

  • 2934999090
  • China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0056EM-250mg
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
837392-62-8 97%
250mg
$11.00 2024-04-21
A2B Chem LLC
AC40782-250mg
1-Methylindole-5-boronic acid, pinacol ester
837392-62-8 97%
250mg
$10.00 2024-04-19
Aaron
AR0056MY-250mg
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
837392-62-8 97%
250mg
$5.00
abcr
AB224778-1 g
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, 97%; .
837392-62-8 97%
1g
€110.00 2023-04-27
AK Scientific
AMTB258-1g
1-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indole
837392-62-8 97%
1g
$40 2024-07-20
Alichem
A199003857-250mg
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
837392-62-8 97%
250mg
$720.80 2023-08-31
Ambeed
A149663-250mg
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
837392-62-8 97%
250mg
$13.0 2024-07-24
Apollo Scientific
OR4406-1g
1-Methyl-1H-indole-5-boronic acid, pinacol ester
837392-62-8 97%
1g
£58.00 2023-09-02
Chemenu
CM134319-1g
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
837392-62-8 0.95
1g
$61 2021-08-05
Crysdot LLC
CD11048796-1g
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
837392-62-8 97%
1g
$43

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  48 h, 80 °C
Reference
Synthesis of Unnatural Arundines Using a Magnetically Reusable Copper Ferrite Catalyst
Ha, Pha T.; et al, Synlett, 2018, 29(15), 2031-2034

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium methoxide Catalysts: (T-4)-Dichlorobis[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylide… Solvents: tert-Butyl methyl ether ;  8 h, 50 °C
Reference
Efficient Synthesis of Aryl Boronates via Cobalt-Catalyzed Borylation of Aryl Chlorides and Bromides
Verma, Piyush Kumar; et al, ACS Catalysis, 2018, 8(5), 4049-4054

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  12 h, rt
Reference
Iron-catalysed enantioselective Suzuki-Miyaura coupling of racemic alkyl bromides
Iwamoto, Takahiro; et al, Chemical Communications (Cambridge, 2019, 55(8), 1128-1131

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Diethyl ether ;  overnight, rt
Reference
Palladium-catalyzed allylic cross-coupling reactions of primary and secondary homoallylic electrophiles
Stokes, Benjamin J.; et al, Journal of the American Chemical Society, 2012, 134(28), 11408-11411

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cobalt salophen complex ,  Ruthenium(2+), tris(1,10-phenanthroline-5,6-dione-κN1,κN10)-, (OC-6-11)-, hexafl… Solvents: Methanol ;  6 h, 65 °C
Reference
Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates
Li, Bao; et al, Organic Letters, 2019, 21(4), 1176-1181

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium methoxide Solvents: 1,2-Dimethoxyethane ;  10 min, 30 °C
1.2 1 h, 30 °C; 30 °C → 0 °C
1.3 Reagents: Tetrabutylammonium fluoride ;  3 h, 0 °C
Reference
Formal Nucleophilic Boryl Substitution of Organic Halides with Silylborane/Alkoxy Base System
Yamamoto, Eiji; et al, Topics in Catalysis, 2014, 57(10-13), 940-945

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium methoxide Solvents: 1,2-Dimethoxyethane ;  10 min, 30 °C
1.2 30 °C; 1 h, 30 °C
Reference
Anomalous Reactivity of Silylborane: Transition-Metal-Free Boryl Substitution of Aryl, Alkenyl, and Alkyl Halides with Silylborane/Alkoxy Base Systems
Yamamoto, Eiji; et al, Journal of the American Chemical Society, 2012, 134(49), 19997-20000

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Palladium diacetate ,  2-(Dicyclohexylphosphino)biphenyl Solvents: 1,4-Dioxane ;  rt; 30 min, rt
1.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ;  rt; 2 - 8 h, 80 °C
Reference
Convenient synthesis of 1H-indol-1-yl boronates via palladium(0)-catalyzed borylation of bromo-1H-indoles with 'pinacolborane'
Stadlwieser, Josef F.; et al, Helvetica Chimica Acta, 2006, 89(5), 936-946

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Zinc ,  Lithium chloride Catalysts: Cobalt dibromide ;  15 min, 400 °C; cooled
1.2 Reagents: Chlorotrimethylsilane Catalysts: Trichlorotris(tetrahydrofuran)chromium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ;  5 min, cooled
1.3 48 h, 60 °C; 60 °C → rt
1.4 Solvents: Ethyl acetate ,  Water ;  rt
Reference
The drastic effect of cobalt and chromium catalysts in the borylation of arylzinc reagents
Komeyama, Kimihiro; et al, Chemical Communications (Cambridge, 2016, 52(43), 7009-7012

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Pivalic anhydride Catalysts: Palladium diacetate ,  1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ;  rt; 15 h, 160 °C
Reference
Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation
Liu, Chengwei; et al, Angewandte Chemie, 2018, 57(51), 16721-16726

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triethylamine ,  N,N-Bis(1-methylethyl)boranamine Catalysts: Palladium diacetate ,  Potassium iodide ,  X-Phos Solvents: Ethyl acetate ;  16 h, 50 °C; -5 °C
1.2 Solvents: Methanol ;  1 h, rt
1.3 Solvents: Diethyl ether ;  4 h, rt
Reference
Borylation of Unactivated Aryl Chlorides under Mild Conditions by Using Diisopropylaminoborane as a Borylating Reagent
Guerrand, Helene D. S.; et al, Chemistry - A European Journal, 2014, 20(19), 5573-5579

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: Iron(III) acetylacetonate Solvents: Toluene ;  16 h, 130 °C; 130 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Iron-catalyzed borylation of aryl chlorides in the presence of potassium t-butoxide
Yoshida, Takumi; et al, ACS Catalysis, 2017, 7(5), 3199-3203

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethyl sulfoxide ,  1,2-Dimethoxyethane ;  rt
1.2 rt; 30 min, rt
1.3 rt
2.1 Catalysts: Palladium diacetate ,  2-(Dicyclohexylphosphino)biphenyl Solvents: 1,4-Dioxane ;  rt; 30 min, rt
2.2 Reagents: Triethylamine Solvents: 1,4-Dioxane ;  rt; 2 - 8 h, 80 °C
Reference
Convenient synthesis of 1H-indol-1-yl boronates via palladium(0)-catalyzed borylation of bromo-1H-indoles with 'pinacolborane'
Stadlwieser, Josef F.; et al, Helvetica Chimica Acta, 2006, 89(5), 936-946

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Raw materials

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Preparation Products

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:837392-62-8)1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
A849892
99%/99%
25g/100g
279.0/990.0